7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H12FN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18)
. This indicates the molecular structure of the compound . Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.27 . It should be stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Potential Biological Activity
Regioselective Synthesis : A study by (Massari et al., 2017) discusses efficient one-step procedures for the regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These procedures could be useful in preparing compounds with potential biological activities, like inhibiting influenza virus RNA polymerase.
Antimicrobial Activity : In research by (Mostafa et al., 2008), new 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and demonstrated in vitro antibacterial and antifungal activities.
Antituberculous Potential : A study by (Titova et al., 2019) synthesized structural analogs of a promising antituberculous agent using the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, analyzing their tuberculostatic activity.
Structural and Chemical Properties
Ring-Chain Isomerism : Pryadeina et al. (2008) investigated the ring-chain isomerism of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, finding that they undergo isomerization depending on solvent and substituent length (Pryadeina et al., 2008).
X-Ray Analysis : A study by Clayton et al. (1980) employed X-ray analysis to elucidate the structure of compounds related to [1,2,4]triazolo[1,5-a]pyrimidine, offering insights into their potential applications in heterocyclic chemistry (Clayton et al., 1980).
Synthesis Techniques
Microwave Irradiation : Dong et al. (2008) demonstrated the synthesis of anthranilic diamides containing [1,2,4]triazolo[1,5-a]pyrimidine using microwave irradiation, a technique that could enhance the efficiency of synthesizing similar compounds (Dong et al., 2008).
Conventional Methods : A study by Scapin et al. (2013) highlighted the use of conventional methods to synthesize 7-aryl(alkyl)1,2,4-triazolo[1,5-a]pyrimidine, a related compound, underscoring the versatility of synthesis approaches (Scapin et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to exhibit activities against various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It is known that the compound is synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to inhibit the erk signaling pathway .
Pharmacokinetics
The compound has a molecular weight of 27327, which may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various cancer cells .
Action Environment
It is known that the compound should be stored at a temperature of 28°c .
Properties
IUPAC Name |
7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-9(19-12-5-3-2-4-10(12)14)11-6-7-15-13-16-8-17-18(11)13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQALWLMESTHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186690 | |
Record name | 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477865-08-0 | |
Record name | 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477865-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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